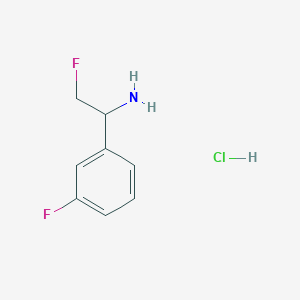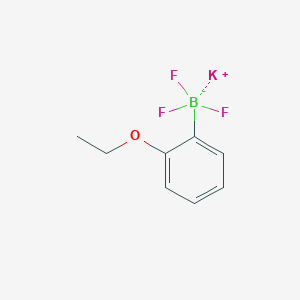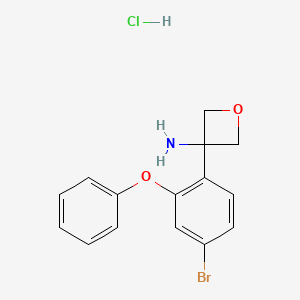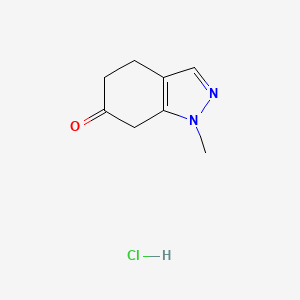![molecular formula C8H12 B13456292 2-Methylidenespiro[3.3]heptane](/img/structure/B13456292.png)
2-Methylidenespiro[3.3]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylidenespiro[3.3]heptane is an organic compound characterized by a unique spirocyclic structure. This compound features a seven-membered ring with a methylene group attached to the spiro carbon, making it an interesting subject for chemical research and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidenespiro[3.3]heptane typically involves the reaction of ketenes with activated or strained alkenes. One common method is the thermal reaction of the N,N-dimethylamide of cyclobutane carboxylic acid with various alkenes in the presence of trifluoromethanesulfonic anhydride and collidine, followed by hydrolysis of the intermediate vinamidinium salts .
Industrial Production Methods
While specific industrial production methods for 2-Methylidenespiro[3The use of photochemical reactions and energy transfer catalysis has also been explored for the synthesis of related spiro compounds .
化学反応の分析
Types of Reactions
2-Methylidenespiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Methyl-substituted spiro compounds.
Substitution: Halogenated spiro compounds.
科学的研究の応用
2-Methylidenespiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique structural features.
作用機序
The mechanism of action of 2-Methylidenespiro[3.3]heptane involves its ability to mimic the structural and electronic properties of benzene rings. This mimicry allows it to interact with biological targets in a similar manner to benzene-containing compounds. The non-coplanar exit vectors of the spirocyclic structure enable it to fit into binding sites that are otherwise inaccessible to planar aromatic rings .
類似化合物との比較
Similar Compounds
- Bicyclo[1.1.1]pentane
- Cubane
- Bicyclo[2.2.2]octane
- 2-Oxabicyclo[2.2.2]octane
Uniqueness
2-Methylidenespiro[3.3]heptane is unique due to its non-coplanar exit vectors, which provide distinct spatial arrangements compared to other saturated benzene bioisosteres. This unique feature allows it to mimic mono-, meta-, and para-substituted benzene rings in drugs, offering versatility in drug design and development .
特性
分子式 |
C8H12 |
|---|---|
分子量 |
108.18 g/mol |
IUPAC名 |
2-methylidenespiro[3.3]heptane |
InChI |
InChI=1S/C8H12/c1-7-5-8(6-7)3-2-4-8/h1-6H2 |
InChIキー |
GIHMMLGMHDXGFJ-UHFFFAOYSA-N |
正規SMILES |
C=C1CC2(C1)CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one](/img/structure/B13456216.png)
![rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13456221.png)



amine](/img/structure/B13456234.png)





![2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13456270.png)

![4-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13456275.png)
